molecular formula C12H13ClN4O B2397401 2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide CAS No. 2411274-08-1

2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2397401
CAS No.: 2411274-08-1
M. Wt: 264.71
InChI Key: UIKBJEWOSYUJPH-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring, a pyrazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the chlorination of pyridine-3-carboxamide to introduce the chlorine atom at the 2-position. This is followed by the formation of the pyrazole ring through a cyclization reaction involving an appropriate precursor. The final step involves the coupling of the pyrazole moiety with the chlorinated pyridine-3-carboxamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide
  • N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide

Uniqueness

2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack this structural feature .

Properties

IUPAC Name

2-chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-2-17-9(5-7-16-17)8-15-12(18)10-4-3-6-14-11(10)13/h3-7H,2,8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKBJEWOSYUJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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